molecular formula C10H10N4 B8334571 N-Pyrimidin-2-yl-benzene-1,2-diamine

N-Pyrimidin-2-yl-benzene-1,2-diamine

Cat. No. B8334571
M. Wt: 186.21 g/mol
InChI Key: BVIBLPIEQUYRMN-UHFFFAOYSA-N
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Patent
US05739129

Procedure details

To a solution of (2-nitrophenyl)-pyrimidin-2-yl-amine (13.2 g, 61.1 mmol) in a mixture of EtOAc (450 mL) and CH3OH (350 mL) was added Raney Nickle (16 g (water wet)) and the reaction mixture hydrogenated under 1 atm hydrogen at ambient temperature for 3 h. The catalyst was separated by filtration and the filtrate concentrated in vacuo to a red-brown solid which upon trituration with cold CH3OH (250 mL) gave the title compound (8.21 g, 44.1 mmol) as a grey solid: 1H NMR (CDCl3, 400 MHz): 8.38 (d, 2H, J=4.9 Hz), 7.37 (d, 1H, J=7.9 Hz), 7.08 (t, 1H), 7.00 (br s, 1H), 6.83 (m, 2H), 6.67 (t, 1H), 3.60 (br s, 2H); TLC (EtOAc/Hexanes(2:1)): Rf =0.33.
Name
(2-nitrophenyl)-pyrimidin-2-yl-amine
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10][C:11]1[N:16]=[CH:15][CH:14]=[CH:13][N:12]=1)([O-])=O.[H][H]>CCOC(C)=O.CO.[Ni]>[N:12]1[CH:13]=[CH:14][CH:15]=[N:16][C:11]=1[NH:10][C:5]1[C:4]([NH2:1])=[CH:9][CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
(2-nitrophenyl)-pyrimidin-2-yl-amine
Quantity
13.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)NC1=NC=CC=N1
Name
Quantity
450 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
350 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
16 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was separated by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo to a red-brown solid which upon trituration with cold CH3OH (250 mL)

Outcomes

Product
Name
Type
product
Smiles
N1=C(N=CC=C1)NC=1C(=CC=CC1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 44.1 mmol
AMOUNT: MASS 8.21 g
YIELD: CALCULATEDPERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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